molecular formula C13H23NO4 B586411 Isometheptene Maleate CAS No. 51277-00-0

Isometheptene Maleate

Cat. No. B586411
CAS RN: 51277-00-0
M. Wt: 257.33
InChI Key: RNTSDCLIDWKCPL-BTJKTKAUSA-N
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Description

Isometheptene Maleate is a sympathomimetic drug . It is used to relieve painful spasms in combination with other agents such as caffeine and metamizole . It is primarily used for treating migraines and tension headaches .


Molecular Structure Analysis

The molecular formula of Isometheptene Maleate is C13H23NO4 . The molecular weight is 257.33 . The structure of Isometheptene Maleate can be represented by the SMILES notation: CNC©CCC=C©C .


Chemical Reactions Analysis

Isometheptene Maleate is a sympathomimetic drug that causes vasoconstriction . It can displace catecholamines from vesicles inside the neuron leading to the sympathetic responses it is known for .


Physical And Chemical Properties Analysis

Isometheptene Maleate is a solid substance . It should be stored at 4° C . The molecular formula is C13H23NO4, and the molecular weight is 257.33 .

Mechanism of Action

Isometheptene’s vasoconstricting properties arise through activation of the sympathetic nervous system via epinephrine and norepinephrine . These compounds elicit smooth muscle activation leading to vasoconstriction by interacting with cell surface adrenergic receptors .

Safety and Hazards

Isometheptene Maleate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling . It should be stored locked up , and disposed of to an approved waste disposal plant .

properties

IUPAC Name

(Z)-but-2-enedioic acid;N,6-dimethylhept-5-en-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.C4H4O4/c1-8(2)6-5-7-9(3)10-4;5-3(6)1-2-4(7)8/h6,9-10H,5,7H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTSDCLIDWKCPL-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)NC.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCC=C(C)C)NC.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857885
Record name (2Z)-But-2-enedioic acid--N,6-dimethylhept-5-en-2-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isometheptene Maleate

CAS RN

51277-00-0
Record name (2Z)-But-2-enedioic acid--N,6-dimethylhept-5-en-2-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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